2-(5-Methylpyridin-2-yl)morpholine dihydrochloride
Overview
Description
2-(5-Methylpyridin-2-yl)morpholine dihydrochloride, also known as MPMDH, is a highly selective and potent allosteric enhancer of the muscarinic M4 receptor subtype1. It has a molecular weight of 251.15 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride. However, pyrrolidine, a similar compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases2. The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors2.Molecular Structure Analysis
The molecular structure of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride is not explicitly mentioned in the search results. However, it’s known that the compound has a molecular weight of 251.15 g/mol1.Chemical Reactions Analysis
Specific chemical reactions involving 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not available in the search results. More research may be needed to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not fully detailed in the search results. It’s known that the compound has a molecular weight of 251.15 g/mol1.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Morpholine Derivatives
Kumar et al. (2007) describe the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for synthesizing potent antimicrobials including arecoline derivatives. This synthesis is pivotal in creating effective antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).
Advanced Synthesis Techniques
Pandey et al. (2012) discuss the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a scaffold used for creating various heterocyclic building blocks. This showcases the versatility of morpholine derivatives in synthesizing diverse chemical structures (Pandey, Gaikwad, & Gadre, 2012).
Pharmaceutical Applications
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) explore a compound related to morpholine derivatives, highlighting its potential as a neurokinin-1 receptor antagonist. This research is significant for developing treatments related to emesis and depression (Harrison et al., 2001).
Glucosidase Inhibition and Antioxidant Activity
Özil et al. (2018) investigate benzimidazoles containing morpholine and their potential as glucosidase inhibitors with antioxidant activity. These findings are relevant for therapeutic applications in diabetes and oxidative stress-related disorders (Özil, Parlak, & Baltaş, 2018).
Antimicrobial and Antifungal Research
Antimicrobial Activity of Morpholine Derivatives
Yeromina et al. (2019) conduct a study on the antimicrobial properties of morpholine-containing 2-R-phenyliminothiazole derivatives. This research contributes to the development of new antimicrobial drugs (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).
Potential Antifungal Drugs
Bushuieva et al. (2022) investigate the mutagenic effects of a morpholine compound, hinting at its potential for developing new antifungal drugs (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Safety And Hazards
Future Directions
While specific future directions for 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not mentioned in the search results, it’s clear that compounds with similar structures have potential biological activities and are of interest in medicinal chemistry3. Further research and development could lead to new applications for this compound.
Please note that this analysis is based on the information available and more comprehensive data might be found in scientific literature or databases. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(5-methylpyridin-2-yl)morpholine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10;;/h2-3,6,10-11H,4-5,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPFNQPHCVZGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CNCCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyridin-2-yl)morpholine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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